Cas no 2172276-33-2 (4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}butanoic acid)

4-{2-[1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl]acetamido}butanoic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group, commonly employed in peptide synthesis. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive substrates. The cyclohexyl backbone enhances conformational rigidity, while the butanoic acid terminus allows for further functionalization or conjugation. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and orthogonal protection strategy facilitate efficient chain elongation. Its structural features make it suitable for introducing hydrophobic or constrained residues into peptide sequences, aiding in the study of structure-activity relationships.
4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}butanoic acid structure
2172276-33-2 structure
Product Name:4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}butanoic acid
CAS No:2172276-33-2
MF:C27H32N2O5
MW:464.553387641907
CID:6206804
PubChem ID:165543987
Update Time:2025-10-23

4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}butanoic acid
    • 2172276-33-2
    • EN300-1493980
    • 4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}butanoic acid
    • Inchi: 1S/C27H32N2O5/c30-24(28-16-8-13-25(31)32)17-27(14-6-1-7-15-27)29-26(33)34-18-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-5,9-12,23H,1,6-8,13-18H2,(H,28,30)(H,29,33)(H,31,32)
    • InChI Key: OYRYKAGWDMWOSE-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(NCCCC(=O)O)=O)CCCCC1)=O

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 698
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 105Ų

4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}butanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1493980-50mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}butanoic acid
2172276-33-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1493980-100mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}butanoic acid
2172276-33-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1493980-250mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}butanoic acid
2172276-33-2
250mg
$3099.0 2023-09-28
Enamine
EN300-1493980-500mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}butanoic acid
2172276-33-2
500mg
$3233.0 2023-09-28
Enamine
EN300-1493980-1000mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}butanoic acid
2172276-33-2
1000mg
$3368.0 2023-09-28
Enamine
EN300-1493980-2500mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}butanoic acid
2172276-33-2
2500mg
$6602.0 2023-09-28
Enamine
EN300-1493980-5000mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}butanoic acid
2172276-33-2
5000mg
$9769.0 2023-09-28
Enamine
EN300-1493980-10000mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}butanoic acid
2172276-33-2
10000mg
$14487.0 2023-09-28
Enamine
EN300-1493980-1.0g
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}butanoic acid
2172276-33-2
1g
$0.0 2023-06-05

Additional information on 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}butanoic acid

Recent Advances in the Study of 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}butanoic acid (CAS: 2172276-33-2)

The compound 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}butanoic acid (CAS: 2172276-33-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel therapeutic agents.

One of the key areas of research involving this compound is its role in solid-phase peptide synthesis (SPPS). The fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group in the molecule is widely used in SPPS due to its stability under basic conditions and ease of removal under mild conditions. Recent advancements have demonstrated that 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}butanoic acid can enhance the efficiency of peptide coupling reactions, reducing side reactions and improving yield.

In addition to its applications in peptide synthesis, this compound has shown promise in the development of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry highlighted its potential as a scaffold for designing inhibitors of serine proteases, which are implicated in various diseases, including cancer and inflammatory disorders. The study reported that derivatives of this compound exhibited high selectivity and potency against specific protease targets, paving the way for further optimization and preclinical testing.

Another notable development is the use of 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}butanoic acid in the synthesis of peptide-drug conjugates (PDCs). PDCs are emerging as a powerful strategy for targeted cancer therapy, combining the specificity of peptides with the cytotoxicity of small-molecule drugs. Recent research has demonstrated that this compound can serve as a versatile linker, enabling the conjugation of peptides to various payloads while maintaining stability in physiological conditions.

Despite these promising findings, challenges remain in the large-scale production and application of this compound. Issues such as solubility, stability, and cost-effectiveness need to be addressed to facilitate its broader adoption in pharmaceutical development. Ongoing research is focused on optimizing synthetic routes and exploring novel derivatives to overcome these limitations.

In conclusion, 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}butanoic acid (CAS: 2172276-33-2) represents a valuable tool in chemical biology and drug discovery. Its applications in peptide synthesis, protease inhibition, and peptide-drug conjugates underscore its versatility and potential for advancing therapeutic innovation. Future studies will likely continue to explore its utility in new contexts, further solidifying its role in the pharmaceutical industry.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent